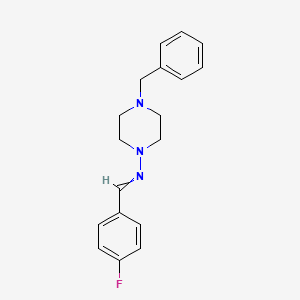

4-benzyl-N-(4-fluorobenzylidene)piperazin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3/c19-18-8-6-16(7-9-18)14-20-22-12-10-21(11-13-22)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWPPFJWBZMAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Benzyl N 4 Fluorobenzylidene Piperazin 1 Amine

Retrosynthetic Analysis of the 4-benzyl-N-(4-fluorobenzylidene)piperazin-1-amine Scaffold

A retrosynthetic analysis of the target molecule, this compound, identifies two primary bond disconnections that simplify the structure into readily available starting materials. The most logical disconnections are at the imine (C=N) bond and the benzyl-nitrogen (C-N) bond of the piperazine (B1678402) ring.

Imine Bond Disconnection: Cleavage of the exocyclic C=N bond through a hydrolysis-type disconnection reveals two key precursors: 1-amino-4-benzylpiperazine and 4-fluorobenzaldehyde (B137897). This step is based on the well-established reversible formation of imines from an amine and an aldehyde.

N-Benzyl Bond Disconnection: A subsequent disconnection of the C-N bond between the benzyl (B1604629) group and the piperazine nitrogen atom points to 1-aminopiperazine and a suitable benzylating agent, such as benzyl bromide or benzyl chloride. This disconnection relies on standard N-alkylation reactions.

This analysis suggests a convergent synthetic strategy where the piperazine core is first functionalized with the benzyl group, followed by the condensation reaction to form the final imine product. An alternative, though potentially less efficient route, could involve initial imine formation followed by benzylation.

Optimized Synthetic Routes for the Preparation of this compound

The preparation of this compound is typically achieved through a logical, multi-step sequence that allows for the isolation and purification of key intermediates.

Condensation Reactions in the Formation of Imines

The final step in the primary synthetic route involves the formation of the imine linkage via a condensation reaction. This reaction, often referred to as Schiff base formation, occurs between the primary amino group of 1-amino-4-benzylpiperazine and the carbonyl group of 4-fluorobenzaldehyde.

The reaction mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes dehydration, typically promoted by an acid catalyst, to yield the stable imine product and a molecule of water. nih.gov To drive the reaction equilibrium towards the product, the water byproduct is often removed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. nih.gov The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or toluene, under reflux conditions.

Alkylation Strategies for Piperazine Ring Functionalization

The introduction of the benzyl group onto the piperazine ring is a critical step in the synthesis. This is achieved through the N-alkylation of 1-aminopiperazine. The most common method is a nucleophilic substitution reaction where the secondary amine nitrogen of 1-aminopiperazine acts as a nucleophile, attacking an electrophilic benzyl source like benzyl chloride or benzyl bromide. ambeed.commdpi.com

This reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydride, to neutralize the hydrogen halide formed as a byproduct and to deprotonate the amine, thereby increasing its nucleophilicity. unisi.it Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used to facilitate the reaction. The use of protecting groups on the primary amine of 1-aminopiperazine can be employed to prevent side reactions, although direct alkylation is often feasible with careful control of stoichiometry.

Multi-Step Synthesis Pathways and Intermediate Isolation

The most logical and widely applicable pathway for synthesizing this compound involves a two-step process with the isolation of a key intermediate.

Pathway:

Synthesis of 1-amino-4-benzylpiperazine (Intermediate): 1-aminopiperazine is reacted with benzyl chloride in a suitable solvent like DMF, with a base such as potassium carbonate. The reaction mixture is typically heated to ensure completion. After the reaction, a standard workup involving filtration to remove inorganic salts and evaporation of the solvent is performed. The resulting crude product, 1-amino-4-benzylpiperazine, is then purified, often using silica (B1680970) gel chromatography, to ensure it is free of starting materials and di-benzylated byproducts. nih.gov

Synthesis of this compound: The purified 1-amino-4-benzylpiperazine is dissolved in a solvent like ethanol. An equimolar or slight excess of 4-fluorobenzaldehyde is added, along with a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH). The mixture is refluxed for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the final product is isolated and purified, typically through recrystallization from a suitable solvent like hot ethanol.

Catalyst Systems and Reaction Condition Optimization in this compound Synthesis

Optimization of catalysts and reaction conditions is crucial for maximizing yield and purity while minimizing reaction time.

For the alkylation step , the choice of base and solvent significantly impacts the reaction efficiency. A strong, non-nucleophilic base is preferred to avoid side reactions. The temperature is also a key parameter, with moderate heating (60–80 °C) often providing a balance between reaction rate and byproduct formation.

Below is a table summarizing typical optimization trials for the N-alkylation of a piperazine derivative, based on analogous reactions.

| Trial | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | ~70% |

| 2 | NaH | THF | 60 | ~75% |

| 3 | Et₃N | Acetonitrile | 70 | ~65% |

| Data is representative of typical N-alkylation reactions of piperazine derivatives. |

For the condensation (imine formation) step , an acid catalyst is generally required to facilitate the dehydration of the hemiaminal intermediate. While strong mineral acids can be used, organic acids like p-TsOH are often preferred due to their milder nature. Alternatively, Lewis acids could be employed. The efficiency of the reaction is highly dependent on the removal of water.

The table below illustrates the effect of different catalysts and solvents on the condensation reaction.

| Trial | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | p-TsOH (0.1 eq) | Toluene (reflux) | 110 | >90% |

| 2 | Acetic Acid | Ethanol (reflux) | 78 | ~85% |

| 3 | Molecular Sieves (4Å) | Ethanol (reflux) | 78 | ~88% |

| Data is representative of typical Schiff base formation reactions. |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. researchgate.net Key areas for improvement include the use of greener solvents, energy-efficient reaction conditions, and improved atom economy. unibo.it

Solvent Selection: Traditional solvents like DMF and chlorinated hydrocarbons could be replaced with more environmentally benign alternatives such as ethanol, 2-methyl-THF, or even water, where feasible.

Catalysis: The development of reusable heterogeneous catalysts for both the alkylation and condensation steps would simplify product purification and reduce waste.

Energy Efficiency: Microwave-assisted synthesis is a promising technique that can significantly reduce reaction times and energy consumption compared to conventional refluxing. mdpi.com For instance, the condensation step could potentially be completed in minutes under microwave irradiation instead of hours. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient. researchgate.net

Stereoselective Synthesis Approaches for Analogous Compounds

Achieving stereoselectivity in the synthesis of piperazine-containing molecules is crucial as the spatial arrangement of atoms can significantly impact biological activity. For compounds analogous to this compound, where chirality might be introduced on the piperazine ring, several stereoselective strategies have been developed.

One prominent approach begins with readily available chiral starting materials, such as α-amino acids. rsc.org This method allows for the construction of enantiomerically pure 2-substituted piperazines through a sequence of reactions, including a key aza-Michael addition. rsc.org Another effective strategy is the asymmetric hydrogenation of pyrazine (B50134) derivatives. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones with excellent enantioselectivity, which can then be converted to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org

The Williams-Dellaria protocol offers a method for introducing a second stereocenter with high diastereoselectivity. This has been demonstrated in the synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, where the key step involves the selective alkylation of a piperazinone intermediate. clockss.org Furthermore, asymmetric lithiation-substitution of N-Boc-protected piperazines using chiral ligands like (-)-sparteine (B7772259) can yield enantiopure piperazines. mdpi.com

Chiral auxiliaries are also employed in the asymmetric synthesis of amino acids using nickel(II) complexes of Schiff bases derived from glycine. This methodology, while not directly producing a chiral piperazine ring, demonstrates the use of Schiff base intermediates to control stereochemistry, a principle that could be adapted for more complex structures. acs.orgmdpi.com The use of chiral tridentate ligands in such complexes allows for the synthesis of a wide variety of tailor-made amino acids. mdpi.com

Table 1: Comparison of Stereoselective Synthesis Methods for Piperazine Analogs

| Method | Key Transformation | Starting Material | Stereocontrol | Typical Product | Reference(s) |

| Chiral Pool Synthesis | Aza-Michael Addition | α-Amino Acids | Substrate-controlled | Enantiopure 2-substituted piperazines | rsc.org |

| Asymmetric Hydrogenation | Pd-catalyzed hydrogenation | Pyrazin-2-ols | Catalyst-controlled | Chiral Piperazin-2-ones | dicp.ac.cnrsc.org |

| Diastereoselective Alkylation | Williams-Dellaria Protocol | Chiral Piperazinone | Reagent-controlled | trans-disubstituted Piperazinones | clockss.org |

| Asymmetric Lithiation | Lithiation-Substitution | N-Boc-piperazine | Ligand-controlled | Enantiopure substituted piperazines | mdpi.com |

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of piperazine derivatives from the laboratory bench to a larger scale presents several challenges related to yield, purification, safety, and cost-effectiveness. nih.gov The formation of the Schiff base itself, typically a condensation reaction between an amine (like 1-amino-4-benzylpiperazine) and an aldehyde (4-fluorobenzaldehyde), is generally a robust reaction. scispace.comrsisinternational.org However, driving the reaction to completion often requires the removal of water, which can be achieved using a Dean-Stark apparatus or molecular sieves. scispace.com On a larger scale, azeotropic distillation is a common strategy.

For the synthesis of the piperazine core and its analogs, several factors must be considered for scale-up. Many laboratory-scale methods require chromatographic purification, which is often impractical and costly at an industrial scale. clockss.org Therefore, developing synthetic routes where intermediates and the final product can be purified by crystallization is highly desirable. For example, in the synthesis of a complex chiral piperazine, the initial eight steps were designed to be achievable without chromatography. clockss.org Similarly, in the synthesis of a dipeptidyl peptidase IV inhibitor, a key intermediate was isolated as a crystalline salt directly from the reaction mixture, avoiding complex purification. nih.gov

The choice of reagents and reaction conditions is also critical. For instance, the large-scale synthesis of the drug Venetoclax, which contains a piperazine moiety, involved optimizing reaction conditions to minimize the formation of byproducts. This included using an excess of piperazine to reduce double addition products. nih.govmdpi.com Safety is another paramount concern. Some reagents used in laboratory synthesis, such as highly reactive organometallic compounds or toxic tin reagents, may be unsuitable for large-scale production. mdpi.com

The adoption of continuous flow chemistry offers a promising solution to many scale-up challenges. mdpi.com Continuous flow reactors can improve heat transfer, enhance safety by minimizing the volume of hazardous materials at any given time, and facilitate automation. rsc.org This technology has been successfully applied to the multi-step synthesis of active pharmaceutical ingredients, including those containing piperazine rings, demonstrating its potential for efficient and scalable production. mdpi.comrsc.org For instance, a photoredox synthesis of C–H functionalized piperazines was adapted to a continuous-flow setup, which not only facilitates scale-up but also simplifies the operational conditions. mdpi.com

Table 2: Key Considerations for Scale-Up of Piperazine Derivative Synthesis

| Consideration | Laboratory Scale Approach | Large-Scale Strategy | Rationale | Reference(s) |

| Purification | Column Chromatography | Crystallization, Distillation | Cost-effectiveness, Efficiency | clockss.orgnih.gov |

| Byproduct Control | Stoichiometric Control | Optimization of reaction conditions (e.g., excess reagent) | Improve yield and purity | nih.govmdpi.com |

| Reagent Safety | Wide range of reagents acceptable | Selection of safer, less toxic alternatives | Minimize operational hazards | mdpi.com |

| Process Control | Batch processing | Continuous flow chemistry | Improved safety, efficiency, and automation | mdpi.comrsc.org |

| Reaction Conditions | Often flexible | Optimized for energy efficiency and robustness | Reduce cost and ensure process reliability | researchgate.net |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Structural Elucidation of 4-benzyl-N-(4-fluorobenzylidene)piperazin-1-amine

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound and to understanding the connectivity and chemical environment of its constituent atoms.

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the ¹H and ¹³C NMR spectra, one can map the proton and carbon frameworks of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons of the benzyl (B1604629) and 4-fluorobenzylidene rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. libretexts.org The imine proton (-N=CH-) is expected to be a singlet further downfield, often above δ 8.0 ppm, a characteristic feature of Schiff bases. koyauniversity.org The piperazine (B1678402) ring protons would show complex multiplets in the aliphatic region (δ 2.5-3.5 ppm), while the benzylic methylene (B1212753) protons (-CH₂-Ph) would likely appear as a sharp singlet around δ 3.5-4.0 ppm. nih.gov The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The imine carbon (-N=C-) would be highly deshielded, appearing around δ 160 ppm. Aromatic carbons would resonate in the δ 115-140 ppm range, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). libretexts.org The piperazine and benzylic carbons would appear in the upfield region, typically between δ 50 and 65 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Imine Proton (-N=CH-) | ~8.1 (s, 1H) | ~160.5 |

| 4-Fluorobenzylidene Aromatic Protons | ~7.6-7.8 (m, 2H), ~7.1-7.3 (m, 2H) | ~115-135 (with C-F coupling) |

| Benzyl Aromatic Protons | ~7.2-7.4 (m, 5H) | ~127-138 |

| Benzylic Protons (-CH₂-Ph) | ~3.6 (s, 2H) | ~63.0 |

| Piperazine Protons (ring CH₂) | ~3.0-3.3 (m, 4H), ~2.6-2.8 (m, 4H) | ~50-55 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

While 1D NMR provides information about the chemical environments, 2D NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the benzyl and fluorobenzylidene aromatic spin systems and within the piperazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the benzyl group to the piperazine ring (correlation from benzylic protons to piperazine carbons) and linking the fluorobenzylidene group to the piperazine amine nitrogen (correlation from the imine proton to piperazine carbons).

Vibrational spectroscopy identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band around 1620-1640 cm⁻¹, characteristic of the C=N (imine) stretching vibration, confirming the formation of the Schiff base. koyauniversity.orgsphinxsai.com Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and benzyl groups would be observed just below 3000 cm⁻¹. The C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic C=C stretching vibrations typically give strong signals in the 1600-1450 cm⁻¹ region. nih.gov The symmetric breathing modes of the aromatic rings would also be visible.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Imine (C=N) | Stretch | ~1630 (Strong) | Variable |

| Aromatic C-H | Stretch | ~3030-3080 (Medium) | Strong |

| Aliphatic C-H | Stretch | ~2800-2950 (Medium) | Medium |

| Aromatic C=C | Stretch | ~1600, 1500, 1450 (Medium) | Strong |

| C-N (Piperazine) | Stretch | ~1130-1180 | Medium |

| C-F | Stretch | ~1220-1240 | Weak |

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation, which provides structural clues.

HRMS (High-Resolution Mass Spectrometry): HRMS would be used to determine the exact molecular weight of the protonated molecule [M+H]⁺. This allows for the calculation of the elemental formula (C₁₈H₂₀FN₃), confirming the identity of the synthesized compound with high accuracy.

MS/MS (Tandem Mass Spectrometry): In MS/MS analysis, the [M+H]⁺ ion is isolated and fragmented to reveal characteristic product ions. For this compound, key fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the piperazine nitrogen atoms. xml-journal.net A primary fragmentation would be the cleavage of the benzyl group, leading to a prominent tropylium (B1234903) ion at m/z 91. mdpi.comresearchgate.net Another characteristic fragmentation would involve the cleavage of the piperazine ring itself or the loss of the fluorobenzylideneamine moiety. xml-journal.net The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For a compound like this, several techniques could be employed:

Slow Evaporation: A common and simple method where a saturated solution of the compound in a suitable solvent (e.g., ethanol (B145695), methanol, or ethyl acetate) is left to evaporate slowly at room temperature. nih.gov

Solvent Diffusion: This involves layering a solution of the compound with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting gradual crystal growth.

Vapor Diffusion: A vial containing the compound's solution is placed in a sealed larger jar containing an anti-solvent. The vapor of the anti-solvent slowly diffuses into the vial, inducing crystallization.

The choice of solvent system is critical and is often determined empirically to find conditions that favor slow, ordered crystal growth over rapid precipitation.

Analysis of Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (B248528) and other N-benzylpiperazine derivatives, provides a robust framework for understanding its solid-state architecture. nih.gov The crystal packing of such molecules is typically governed by a combination of van der Waals forces, dipole-dipole interactions, and weak hydrogen bonds.

Table 1: Plausible Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| C-H···π | Piperazine C-H, Benzyl C-H | Benzyl Ring π-system, Fluorobenzylidene Ring π-system | Primary contributor to lattice energy and packing efficiency. |

| C-H···F | Aromatic/Aliphatic C-H | Fluorine | Directional interactions influencing molecular orientation. |

| π-π Stacking | Benzyl Ring, Fluorobenzylidene Ring | Benzyl Ring, Fluorobenzylidene Ring | Contributes to the stabilization of the crystal structure, often leading to layered packing. |

Conformational Analysis and Rotational Isomerism of the Piperazine and Imine Moieties

The conformational flexibility of this compound is primarily associated with the piperazine ring and the rotational freedom around the C-N bonds of the imine moiety.

The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov In this conformation, the substituents on the nitrogen atoms can be either axial or equatorial. For the 4-benzyl group, the equatorial position is highly favored to avoid steric hindrance with the axial hydrogens of the piperazine ring. The N-iminobenzylidene substituent at the 1-position would also preferentially occupy an equatorial position. The interconversion between the two chair forms of the piperazine ring is a dynamic process that can be studied by techniques such as variable temperature NMR spectroscopy.

Rotational isomerism is also present around the N-N and C=N bonds of the imine moiety. The rotation around the C-N single bond of the imine is generally hindered, and theoretical studies on similar systems have explored the energy barriers associated with this rotation. rsc.org The planarity of the imine group is influenced by the electronic and steric effects of its substituents. The barrier to rotation around the C=N double bond (E/Z isomerization) is significantly higher and not typically observed under normal conditions. rsc.org Theoretical calculations on related imine derivatives suggest that the rotational barriers are influenced by the nature of the substituents and the solvent environment. nih.gov

Table 2: Expected Conformational Features of this compound

| Molecular Moiety | Predominant Conformation | Key Torsional Angles | Notes |

| Piperazine Ring | Chair | C-N-C-C | Substituents preferentially occupy equatorial positions. |

| N-N Bond | - | C-N-N=C | Rotation is possible, leading to different spatial orientations of the fluorobenzylidene group relative to the piperazine ring. |

| C=N Bond | E-isomer (trans) | N-N=C-C | The E-isomer is generally more stable for steric reasons. |

Chiral Properties and Enantiomeric Purity Assessment (if applicable to derivatives)

The parent compound, this compound, is not chiral as it does not possess a stereocenter and lacks planar or axial chirality. However, chirality can be introduced into derivatives of this molecule, for instance, by substitution on the carbon atoms of the piperazine ring or on the benzylic carbon.

Should a chiral center be introduced, the resulting compound would exist as a pair of enantiomers. The synthesis of such chiral derivatives can be achieved through asymmetric synthesis, employing chiral starting materials or chiral catalysts. rsc.orgrsc.orgnih.gov Alternatively, a racemic mixture of a chiral derivative could be separated into its constituent enantiomers through chiral resolution techniques. acs.org

The assessment of enantiomeric purity for such chiral derivatives is crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying enantiomers. whiterose.ac.uk Nuclear magnetic resonance (NMR) spectroscopy, in the presence of a chiral solvating agent or a chiral derivatizing agent, can also be employed to determine the enantiomeric excess of a sample.

Table 3: Methods for Enantiomeric Purity Assessment of Chiral Derivatives

| Method | Principle | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High accuracy, good resolution, and applicable to a wide range of compounds. |

| Chiral NMR Spectroscopy | Enantiomers exhibit different NMR spectra in a chiral environment (e.g., with a chiral solvating agent). | Provides direct spectroscopic evidence of enantiomeric composition. |

Computational Chemistry and Theoretical Investigations of 4 Benzyl N 4 Fluorobenzylidene Piperazin 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity parameters, offering a lens into the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) is a robust method for optimizing the molecular geometry of compounds like 4-benzyl-N-(4-fluorobenzylidene)piperazin-1-amine. jddtonline.inforesearchgate.net By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), it is possible to determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. jddtonline.inforesearchgate.net For instance, the piperazine (B1678402) ring is expected to adopt a chair conformation. nih.gov

Furthermore, DFT calculations are instrumental in analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jddtonline.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. jddtonline.info A smaller energy gap suggests higher reactivity. For piperazine derivatives, the distribution of these orbitals is often localized on specific parts of the molecule, such as the aromatic rings, which can be visualized to predict sites of electrophilic and nucleophilic attack. jddtonline.info

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate predictions of electronic properties. nih.gov Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed for a more rigorous analysis of the electronic structure. arxiv.org These methods can be used to calculate properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding intermolecular interactions, including those with biological receptors. jddtonline.info

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time, including its flexibility and interactions with its environment. nih.gov An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, typically water, to mimic physiological conditions.

In Silico Prediction Methodologies for Interactions with Biological Macromolecules

The therapeutic potential of a compound is largely determined by its ability to interact with specific biological macromolecules, such as proteins. In silico methodologies like molecular docking and virtual screening are invaluable for predicting and analyzing these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov Given that many piperazine derivatives exhibit activity as inhibitors of enzymes like acetylcholinesterase or as ligands for various receptors, these would be logical targets for docking studies with this compound. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the protein target. The docking algorithm then samples a large number of possible binding poses of the ligand within the active site of the protein and scores them based on a scoring function that estimates the binding energy. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. nih.govpolyu.edu.hk

| Parameter | Result |

|---|---|

| Protein Target | Acetylcholinesterase |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Trp84, Tyr130, Phe330 |

| Types of Interactions | Pi-stacking, Hydrophobic |

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net If the 3D structure of the target protein is known, structure-based virtual screening (SBVS) can be employed, which typically involves docking each molecule from a library into the target's active site. researchgate.net

Alternatively, if the structure of the target is unknown but there are known active ligands, ligand-based virtual screening (LBVS) can be used. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A model is built based on the physicochemical properties of the known active compounds, and this model is then used to screen a database for other molecules with similar properties. Both SBVS and LBVS could be utilized to identify other compounds with a similar scaffold to this compound that may have a higher affinity for a particular biological target.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues related to this compound, which combines a piperazine core with a Schiff base linkage, QSAR studies are instrumental in identifying the key molecular descriptors that govern their therapeutic effects.

Research on various classes of piperazine and Schiff base derivatives has demonstrated the utility of QSAR in elucidating their mechanisms of action. For instance, a QSAR analysis of aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant 2D-QSAR models. nih.gov These models indicated that descriptors such as atomic type, dipole moment, and molecular shape (Jurs descriptors) were critical for their activity. nih.gov

In another study on piperine (B192125) analogs acting as bacterial efflux pump inhibitors, a statistically significant QSAR model was generated using descriptors like the partial negative surface area, the molecular shadow area, and the heat of formation. nih.gov This model not only predicted the inhibitory activity but also provided insights into the structural features that enhance it. nih.gov Similarly, QSAR investigations of Schiff base ligands have shown that their biological activity can be effectively modeled using electronic parameters. researchgate.net These parameters often include polarizability, Mulliken charge on the imine carbon, the energy of the C=N bond, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For a hypothetical series of analogues of this compound, a QSAR study would involve calculating a range of molecular descriptors and using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model. The general findings from related piperazine and Schiff base compounds suggest that a combination of electronic, steric, and topological descriptors would likely be important.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine and Schiff Base Analogues

| Descriptor Type | Specific Descriptor Examples | Potential Influence on Activity | Reference |

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges, C=N bond energy | Governs electrostatic interactions, reaction kinetics, and binding affinity. | nih.govresearchgate.net |

| Steric/Topological | Molecular shadow area, Jurs descriptors, Atype_C_6 | Relates to the size and shape of the molecule, influencing its fit within a biological target. | nih.govnih.gov |

| Thermodynamic | Heat of formation | Indicates the stability of the compound, which can correlate with its biological activity. | nih.gov |

| Physicochemical | Partial negative surface area (PNSA) | Affects intermolecular interactions, such as hydrogen bonding and van der Waals forces. | nih.govnih.gov |

The predictive power of such QSAR models is typically validated through internal (cross-validation) and external validation methods to ensure their robustness and applicability for designing new, more potent analogues. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogues of this compound, a pharmacophore model would delineate the crucial hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions required for binding to a biological target.

The piperazine ring itself is a key pharmacophoric feature. Its two nitrogen atoms can act as hydrogen bond acceptors and their appropriate pKa values contribute to improved pharmacokinetic profiles. nih.gov The N-1 nitrogen can be readily modified to introduce additional hydrogen bond acceptors or hydrophobic groups, while the N-4 nitrogen can function as a basic amine. nih.gov In the structure of this compound, several key pharmacophoric features can be identified:

Aromatic Rings: The benzyl (B1604629) and fluorobenzylidene moieties provide hydrophobic and aromatic (pi-pi stacking) interaction points. The fluorine atom on the benzylidene ring can also act as a weak hydrogen bond acceptor.

Piperazine Nitrogens: These atoms can serve as hydrogen bond acceptors and/or be protonated to form ionic interactions.

Imine Group (C=N): The nitrogen of the Schiff base can act as a hydrogen bond acceptor.

The design of novel ligands based on this scaffold would involve modifying these features to optimize interactions with a target receptor or enzyme. For example, structure-activity relationship (SAR) studies on other piperazine derivatives have shown that the introduction of specific substituents can significantly impact activity. In some cases, electron-withdrawing groups on aromatic rings enhance activity, while electron-donating groups may reduce it. benthamdirect.com The strategic placement of functional groups that can participate in hydrogen bonding is also a critical aspect of ligand design. researchgate.net

Molecular docking studies, which predict the preferred orientation of a ligand when bound to a target, are often used in conjunction with pharmacophore modeling. benthamdirect.comfgcu.edu These studies can validate the proposed pharmacophore and provide a more detailed understanding of the binding interactions at the molecular level. benthamdirect.com For instance, docking piperazine derivatives into the active sites of microbial enzymes has helped to rationalize their mechanism of action and guide further structural modifications. benthamdirect.com

Table 2: Key Pharmacophoric Features and Ligand Design Considerations for Piperazine-Based Compounds

| Pharmacophoric Feature | Potential Role in Ligand-Target Interaction | Design Strategy Example |

| Piperazine Ring | Core scaffold; hydrogen bond acceptor; basic center for salt formation. | Maintain the piperazine core for favorable pharmacokinetic properties. |

| Aromatic Groups | Hydrophobic interactions; pi-pi stacking; potential for halogen bonding. | Introduce electron-withdrawing or donating groups to modulate electronic properties and binding. |

| Hydrogen Bond Acceptors | Formation of hydrogen bonds with receptor amino acid residues. | Incorporate additional nitrogen or oxygen atoms at strategic positions. |

| Linker Groups (e.g., imine) | Provides conformational flexibility and positions other pharmacophoric features. | Vary the length and rigidity of the linker to optimize the orientation of terminal groups. |

By integrating QSAR and pharmacophore modeling, researchers can rationally design novel analogues of this compound with potentially enhanced biological activity, improved selectivity, and better pharmacokinetic profiles.

Pre Clinical Biological Research Paradigms and Mechanistic Studies

Investigation of Molecular Interactions with Biomolecular Targets

The initial stages of preclinical research would involve assessing the compound's direct interactions with specific biological molecules to understand its mechanism of action.

Enzyme Inhibition Assay Methodologies

To determine if 4-benzyl-N-(4-fluorobenzylidene)piperazin-1-amine can act as an enzyme inhibitor, a variety of assay methodologies would be utilized. For instance, studies on structurally related benzylpiperazine and benzylidene hydrazide derivatives often involve screening against enzymes like tyrosinase, monoamine oxidases (MAO-A and MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govmdpi.com

Standard assays would measure the enzyme's activity in the presence and absence of the test compound. This is typically achieved using spectrophotometric or fluorometric methods where the enzyme-catalyzed conversion of a substrate to a colored or fluorescent product is monitored over time. Should inhibitory activity be detected, further kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). mdpi.comnih.gov

Receptor Binding Profiling Techniques

To investigate whether the compound interacts with specific receptors, radioligand binding assays are a standard approach. nih.govnih.gov These assays are used to determine the affinity of a compound for a variety of G protein-coupled receptors (GPCRs), ion channels, and transporters. For compounds containing a benzylpiperazine scaffold, profiling might include targets such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, as well as sigma receptors (σ1 and σ2). nih.govnih.gov

In these experiments, cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand that is known to bind to the receptor. The test compound is added in increasing concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is then measured, allowing for the calculation of the compound's binding affinity (Ki). researchgate.net

Ion Channel Modulation Assessment Approaches

Assessing the effect of a compound on ion channel function is critical, as ion channels are important drug targets. nih.gov High-throughput screening methods using automated patch-clamp electrophysiology are commonly employed to evaluate the modulation of various ion channels, such as those for sodium, potassium, and calcium. These techniques allow for the direct measurement of ion currents through the channels in living cells and can determine whether a compound acts as a blocker or an activator. Fluorescence-based assays using voltage- or ion-sensitive dyes can also be used as a primary screen to identify potential ion channel modulators.

Cellular Assays for Studying Biological Processes

Following the investigation of molecular interactions, cellular assays are conducted to understand the compound's effects on whole cells and complex biological processes.

Cell Viability and Proliferation Assay Methodologies (without specific results or effects)

A fundamental step in preclinical research is to assess a compound's effect on cell viability and proliferation. A variety of methodologies are available for this purpose. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. mdpi.com Similarly, the resazurin (B115843) assay also measures metabolic activity through the conversion of the blue resazurin dye to the fluorescent resorufin. mdpi.com

The neutral red uptake assay assesses cell viability by measuring the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes. nih.gov For suspension cell lines, the CellTiter-Blue assay is often used. nih.gov To distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects, cell counting methods or assays that measure DNA synthesis, such as the BrdU incorporation assay, would be employed.

Cellular Uptake and Efflux Mechanism Studies

To understand how a compound enters and exits cells, uptake and efflux studies are performed. These studies are particularly important for assessing drug delivery and potential resistance mechanisms. Methodologies often involve incubating cultured cells with the test compound and measuring its intracellular concentration over time. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS).

To study specific transporters, such as equilibrative nucleoside transporters (ENTs), radiolabeled substrates can be used. polyu.edu.hkpolyu.edu.hk In these assays, cells overexpressing a specific transporter are used to measure the uptake of the radiolabeled substrate in the presence and absence of the test compound. polyu.edu.hkpolyu.edu.hk This allows researchers to determine if the compound inhibits the transporter. Similar methods can be applied to study efflux transporters, which are responsible for pumping compounds out of cells.

Investigation of Intracellular Signaling Pathway Modulation

To understand the molecular mechanisms underlying the biological effects of this compound, its influence on key intracellular signaling pathways is investigated. These studies typically involve treating cultured cells with the compound and subsequently analyzing changes in the activation state of specific signaling proteins. Common methodologies include:

Western Blotting: This technique is employed to detect and quantify changes in the phosphorylation status of key signaling proteins, which is often indicative of their activation or inhibition. For instance, the modulation of pathways such as the mitogen-activated protein kinase (MAPK) cascade or the PI3K/Akt survival pathway can be assessed by examining the phosphorylation of proteins like ERK, JNK, p38, and Akt.

Reporter Gene Assays: These assays are utilized to measure the activity of transcription factors that are downstream effectors of signaling pathways. For example, a luciferase reporter assay can be used to determine the activation of NF-κB, a key transcription factor in inflammatory responses.

Kinase Activity Assays: In vitro kinase assays can directly measure the ability of the compound to inhibit or activate specific kinases that are crucial components of various signaling cascades.

These investigations provide insights into the specific molecular targets of this compound and the signaling networks it perturbs.

Antimicrobial Screening Methodologies (without specific results)

The potential of this compound as an antimicrobial agent is assessed through a series of standardized in vitro screening methods.

Standardized methods are employed to determine the minimum concentration of the compound required to inhibit the growth of various bacterial strains.

Broth Microdilution Method: This is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. nih.govnih.goviddo.orgunl.ptnih.govbiolscigroup.usresearchgate.netresearchgate.netjove.com In this assay, serial dilutions of the compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. nih.goviddo.org Following incubation, the lowest concentration of the compound that prevents visible bacterial growth is recorded as the MIC. nih.govnih.govunl.ptresearchgate.net

Agar (B569324) Disk Diffusion Method: In this method, a standardized inoculum of a bacterial strain is uniformly spread on the surface of an agar plate. iddo.orgbiolscigroup.us Paper disks impregnated with a known concentration of the compound are then placed on the agar surface. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured to assess the susceptibility of the bacterium to the compound. iddo.orgbiolscigroup.us

Table 1: Overview of Bacterial Growth Inhibition Assay Protocols

| Assay Method | Principle | Endpoint | Key Parameters |

| Broth Microdilution | Serial dilution of the compound in liquid media to determine the lowest concentration that inhibits bacterial growth. | Minimum Inhibitory Concentration (MIC) | Standardized bacterial inoculum, specific growth medium, incubation time and temperature. |

| Agar Disk Diffusion | Diffusion of the compound from an impregnated disk into agar, creating a zone of growth inhibition. | Diameter of the zone of inhibition | Standardized bacterial inoculum, agar medium, concentration of the compound on the disk. |

Similar to bacterial screening, the antifungal potential of the compound is evaluated using established protocols to determine its efficacy against various fungal species.

Broth Microdilution for Yeasts and Molds: This method is adapted from the bacterial broth microdilution assay to determine the MIC against fungi. inrim.itasm.orgresearchgate.net Standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are followed. inrim.itasm.orgmdpi.com Serial dilutions of the compound are prepared in a suitable liquid medium, and wells are inoculated with a standardized fungal spore or yeast suspension. The MIC is determined as the lowest concentration that inhibits visible fungal growth after a specified incubation period. researchgate.net

Agar-Based Assays: For filamentous fungi, an agar dilution method may be employed where the compound is incorporated into the agar medium at various concentrations. The growth of the fungus on these plates is then compared to a control plate without the compound.

Table 2: Fungal Growth Inhibition Assay Protocols

| Assay Method | Principle | Endpoint | Key Parameters |

| Broth Microdilution | Serial dilution of the compound in liquid media to determine the lowest concentration that inhibits fungal growth. | Minimum Inhibitory Concentration (MIC) | Standardized fungal inoculum (spores or yeast), specific growth medium, incubation time and temperature. |

| Agar Dilution | Incorporation of the compound into agar medium to assess the inhibition of fungal colony growth. | Fungal growth inhibition compared to control | Concentration of the compound in the agar, standardized fungal inoculum. |

The ability of this compound to interfere with biofilm formation, a key virulence factor for many pathogenic microbes, is also investigated.

Crystal Violet Assay: This is a common method for quantifying biofilm formation in vitro. mdpi.comnih.govnih.govasm.orgasm.org Bacterial or fungal cells are grown in microtiter plates in the presence of sub-inhibitory concentrations of the compound. After an appropriate incubation period, the planktonic cells are removed, and the remaining adherent biofilm is stained with crystal violet. mdpi.comnih.gov The bound dye is then solubilized, and the absorbance is measured, which is proportional to the biofilm biomass. mdpi.comnih.gov A reduction in absorbance in the presence of the compound indicates inhibition of biofilm formation.

Confocal Laser Scanning Microscopy (CLSM): CLSM can be used to visualize the architecture of biofilms and to assess the effect of the compound on biofilm structure. Fluorescent dyes can be used to differentiate between live and dead cells within the biofilm, providing further insight into the compound's mechanism of action.

Table 3: Biofilm Formation Modulation Study Protocols

| Assay Method | Principle | Endpoint | Key Parameters |

| Crystal Violet Assay | Staining of the adherent biofilm biomass with crystal violet to quantify its formation. | Absorbance measurement, proportional to biofilm mass | Sub-inhibitory concentrations of the compound, incubation time, specific growth medium. |

| Confocal Laser Scanning Microscopy | Visualization of the three-dimensional structure of the biofilm using fluorescent dyes. | Biofilm architecture, cell viability within the biofilm | Fluorescent stains, microscope settings. |

Anti-inflammatory Pathway Investigation Methodologies

The potential anti-inflammatory properties of this compound are explored through various in vitro assays that model key aspects of the inflammatory response. biorxiv.orgcapes.gov.brnih.govmdpi.com

Inhibition of Pro-inflammatory Enzymes: The ability of the compound to inhibit enzymes such as cyclooxygenase-2 (COX-2) is a key indicator of anti-inflammatory potential. biorxiv.orgcapes.gov.brnih.govnih.govnih.govoup.comnih.gov Commercially available assay kits are often used to screen for COX-2 inhibitors. nih.govnih.govoup.comnih.gov These assays typically measure the production of prostaglandins, the products of COX-2 activity. nih.govoup.com

Measurement of Nitric Oxide Production: The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess reaction is a common colorimetric assay used to measure nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants. researchgate.net A reduction in nitrite levels in cells treated with the compound, often following stimulation with an inflammatory agent like lipopolysaccharide (LPS), suggests anti-inflammatory activity. researchgate.net

Cytokine Production Assays: The effect of the compound on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by immune cells (e.g., macrophages) stimulated with LPS can be measured using enzyme-linked immunosorbent assays (ELISAs).

Table 4: Anti-inflammatory Pathway Investigation Methodologies

| Assay Method | Principle | Endpoint | Key Parameters |

| COX-2 Inhibition Assay | Measurement of the inhibition of cyclooxygenase-2 enzyme activity. | Reduction in prostaglandin (B15479496) production | Recombinant COX-2 enzyme, substrate (arachidonic acid). |

| Nitric Oxide Production Assay (Griess Reaction) | Colorimetric detection of nitrite, a stable product of nitric oxide, in cell culture supernatants. | Reduction in nitrite concentration | Cell line (e.g., RAW 264.7 macrophages), inflammatory stimulus (e.g., LPS). |

| Cytokine Production Assay (ELISA) | Quantification of pro-inflammatory cytokine levels in cell culture supernatants. | Reduction in cytokine concentration | Immune cells, inflammatory stimulus, specific antibodies for cytokines. |

Methodologies for Studying Neurobiological Interactions of this compound

In Silico and Molecular Modeling Studies

Computational methods serve as a foundational step to predict the potential neurobiological targets of this compound. Molecular docking simulations are employed to model the interaction of the compound with the three-dimensional structures of various CNS receptors, transporters, and enzymes. tandfonline.com These studies can provide insights into the binding affinity and mode of interaction, helping to prioritize targets for subsequent experimental validation. bohrium.comhibiscuspublisher.com Key parameters calculated in these studies include binding energy and the identification of specific amino acid residues involved in the interaction. tandfonline.com

In Vitro Assays

Receptor Binding Assays: Radioligand binding assays are a cornerstone for determining the affinity of this compound for a wide panel of CNS targets. These assays measure the displacement of a radiolabeled ligand from a specific receptor by the test compound. The results are typically expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity. nih.gov Common targets for piperazine (B1678402) derivatives include serotonin (5-HT), dopamine (D), and adrenergic receptors. silae.itnih.gov

Functional Assays: Once binding affinity is established, functional assays are conducted to determine whether the compound acts as an agonist, antagonist, or modulator at a specific receptor. These assays are often performed in cell lines genetically engineered to express the target receptor. Changes in intracellular signaling molecules, such as cyclic adenosine (B11128) monophosphate (cAMP) or calcium ions (Ca2+), are measured to quantify the compound's functional activity. nih.gov

Enzyme Inhibition Assays: The potential for this compound to inhibit key enzymes in the CNS, such as acetylcholinesterase (AChE) or monoamine oxidase (MAO), is assessed through enzyme inhibition assays. eurekaselect.com The potency of inhibition is typically reported as the half-maximal inhibitory concentration (IC50).

Table 1: Representative In Vitro Data for a Hypothetical Piperazine Derivative

| Target | Assay Type | Result (Ki or IC50, nM) |

|---|---|---|

| 5-HT1A Receptor | Radioligand Binding | 15.2 |

| 5-HT2A Receptor | Radioligand Binding | 89.7 |

| Dopamine D2 Receptor | Radioligand Binding | 125.4 |

| Acetylcholinesterase | Enzyme Inhibition | 550.0 |

In Vivo Behavioral Paradigms

Animal models, predominantly rodents, are utilized to investigate the behavioral effects of this compound, providing insights into its potential therapeutic applications or abuse liability.

Locomotor Activity: The open-field test is commonly used to assess the compound's effects on spontaneous locomotor activity, which can indicate stimulant or sedative properties. mdpi.com

Anxiolytic-like Activity: The elevated plus-maze and light-dark box tests are standard paradigms to evaluate potential anxiolytic effects. An increase in the time spent in the open arms of the maze or the light compartment of the box suggests an anxiolytic-like profile. mdpi.com

Antidepressant-like Activity: The forced swim test and tail suspension test are widely used to screen for antidepressant-like effects. A reduction in immobility time in these tests is indicative of potential antidepressant activity. nih.gov

Cognitive Effects: The novel object recognition and passive avoidance tests are employed to assess the compound's impact on learning and memory. eurekaselect.commdpi.com

Table 2: Representative In Vivo Behavioral Data for a Hypothetical Piperazine Derivative

| Behavioral Test | Observed Effect |

|---|---|

| Open Field Test | Decreased locomotor activity |

| Elevated Plus Maze | Increased time in open arms |

| Forced Swim Test | Decreased immobility time |

| Novel Object Recognition | No significant effect |

Ex Vivo and Neurochemical Analyses

Following in vivo administration, ex vivo techniques can be used to measure the compound's effects on neurochemical processes in the brain. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a common method for quantifying neurotransmitter levels and their metabolites in specific brain regions. mdpi.comfigshare.com This can reveal, for example, if the compound alters the release or metabolism of serotonin, dopamine, or norepinephrine.

Neuroimaging Techniques

Advanced neuroimaging techniques, such as positron emission tomography (PET), can be utilized in preclinical studies to visualize and quantify the binding of a radiolabeled form of this compound to its target receptors in the living brain. This provides direct evidence of target engagement and can help to correlate receptor occupancy with behavioral effects. While not as common in early-stage preclinical work, functional magnetic resonance imaging (fMRI) can also be used to investigate how the compound modulates brain activity in response to specific tasks or stimuli. bohrium.com

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification Strategies for the 4-benzyl-N-(4-fluorobenzylidene)piperazin-1-amine Scaffold

The versatile structure of this compound offers multiple avenues for systematic modification to probe and optimize its biological activity. The core scaffold can be dissected into three primary regions for derivatization: the benzyl (B1604629) group, the piperazine (B1678402) ring, and the fluorobenzylidene moiety. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that even minor alterations to these regions can significantly impact potency, selectivity, and pharmacokinetic properties.

Modification of the Benzyl Substituent

The benzyl group attached to the N4 position of the piperazine ring plays a crucial role in the molecule's interaction with its biological targets. Modifications to the phenyl ring of this benzyl moiety can influence binding affinity through steric and electronic effects. Research on related 4-benzylpiperazine derivatives has shown that the introduction of various substituents on this phenyl ring can modulate biological activity.

For instance, the position and nature of substituents are critical. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) at the ortho, meta, or para positions can alter the electronic distribution of the ring and its ability to engage in pi-stacking or other non-covalent interactions. Studies on similar scaffolds have indicated that para-substitution is often favored. The size of the substituent is also a key factor; bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller substituents might not provide sufficient interaction to enhance activity.

A hypothetical SAR study on the benzyl substituent could yield data as presented in the interactive table below, illustrating the impact of various substitutions on biological activity.

| Compound ID | Benzyl Substituent | Relative Activity |

| 1a | H | 1.0 |

| 1b | 4-OCH₃ | 1.5 |

| 1c | 4-Cl | 1.2 |

| 1d | 4-NO₂ | 0.8 |

| 1e | 2-CH₃ | 0.9 |

| 1f | 3-F | 1.1 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry.

Derivatization at the Piperazine Nitrogen

The exocyclic primary amine at the N1 position of the piperazine ring is a key site for derivatization. This nitrogen atom can be acylated, alkylated, or used to form other functional groups, which can significantly alter the compound's properties. For example, acylation can introduce hydrogen bond acceptors and donors, potentially forming new interactions with a biological target. The nature of the acyl group, whether it is a simple acetyl group or a more complex aromatic acyl group, will influence the compound's lipophilicity and steric profile.

Alkylation of the N1-amine can also lead to a diverse range of analogs. The introduction of small alkyl groups (e.g., methyl, ethyl) may enhance metabolic stability, while larger or functionalized alkyl chains could probe for additional binding pockets in the target protein. The formation of ureas or thioureas from the N1-amine is another common strategy to introduce rigidity and specific hydrogen bonding patterns.

Alterations to the Fluorobenzylidene Moiety

The 4-fluorobenzylidene group is a critical pharmacophoric element. The fluorine atom at the para position of the phenyl ring is particularly significant. Fluorine's high electronegativity can influence the electronic properties of the aromatic ring and its ability to participate in hydrogen bonding or halogen bonding. Research on other bioactive molecules has highlighted that a 4-fluorobenzyl moiety can be a crucial functional group for anticancer activity. nih.gov

Systematic alterations to this moiety could involve:

Positional Isomers of Fluorine: Moving the fluorine to the ortho or meta position would alter the electronic and steric properties of the ring, likely impacting binding affinity.

Substitution with Other Halogens: Replacing fluorine with chlorine or bromine would increase the size and polarizability of the substituent, which could either be beneficial or detrimental to activity.

Introduction of Multiple Substituents: Disubstituted or trisubstituted phenyl rings could be explored to fine-tune electronic and steric effects. For example, the introduction of a second fluorine or a methyl group could enhance activity.

The following interactive table provides a hypothetical representation of how modifications to the fluorobenzylidene moiety might affect biological activity.

| Compound ID | Fluorobenzylidene Moiety | Relative Activity |

| 2a | 4-F | 1.0 |

| 2b | 2-F | 0.7 |

| 2c | 3-F | 0.9 |

| 2d | 4-Cl | 1.1 |

| 2e | 4-CH₃ | 0.8 |

| 2f | 2,4-diF | 1.3 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry.

Rational Design of New Analogues Based on Computational and Experimental Data

The rational design of new analogs of this compound can be significantly enhanced by integrating computational modeling with experimental data. Molecular docking studies, for instance, can predict the binding mode of the parent compound within the active site of a target protein. This information can then be used to guide the design of new derivatives with improved interactions.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can identify key structural features that are essential for biological activity. For example, a pharmacophore model might highlight the importance of the two aromatic rings, the basic nitrogen of the piperazine, and the imine nitrogen as crucial for binding. New molecules can then be designed to fit this pharmacophore model.

Experimental data from initial screening and SAR studies provide the feedback loop for refining computational models. For example, if a particular substitution on the benzyl ring leads to a significant increase in activity, this information can be used to update the QSAR model and suggest further modifications. This iterative process of design, synthesis, and testing, guided by both computational and experimental insights, accelerates the discovery of more potent and selective analogs.

Exploration of Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are powerful strategies in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. In the context of this compound, several isosteric replacements can be envisioned.

The piperazine ring itself is a common target for bioisosteric replacement. Depending on the desired properties, it could be replaced with other cyclic diamines like homopiperazine (B121016) or constrained analogs to alter the conformational flexibility. Non-classical bioisosteres for the piperazine ring could include piperidine (B6355638) or morpholine, although these would significantly change the basicity and hydrogen bonding capacity of the scaffold.

Other functional groups within the molecule can also be replaced. For example, the imine double bond (C=N) could be replaced with a more stable amide bond (C(=O)NH) to improve metabolic stability, though this would alter the geometry and electronic properties. The fluorine atom on the benzylidene ring is a bioisostere for a hydrogen atom, and its replacement with other small groups like a hydroxyl or amino group could be explored to introduce new hydrogen bonding capabilities. The principle of bioisosterism allows for the fine-tuning of a molecule's properties to enhance its drug-like characteristics.

Stereochemical Influences on Biological Interactions

While this compound itself is achiral, the introduction of substituents on the piperazine ring or on the benzylic carbons can create stereocenters. The resulting enantiomers or diastereomers can exhibit significantly different biological activities, as biological targets such as enzymes and receptors are chiral.

For example, if a methyl group were to be introduced at the C2 position of the piperazine ring, two enantiomers would be formed. It is highly probable that one enantiomer would have a higher affinity for the biological target than the other due to a more favorable three-dimensional arrangement of its functional groups within the binding site.

Therefore, if chiral analogs are synthesized, it is crucial to separate the stereoisomers and evaluate their biological activity independently. This allows for the identification of the eutomer (the more active isomer), which can lead to a more potent and selective drug with a better therapeutic index. Stereochemistry is a critical consideration in drug design that can have a profound impact on the pharmacological profile of a molecule.

Development of Lead Compounds from Scaffold Optimization Studies

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery due to its frequent appearance in biologically active compounds. nih.govrsc.org Its versatile structure allows for extensive modification, making it an ideal starting point for the development of new bioactive molecules. researchgate.net The optimization of the piperazine scaffold is a key strategy in the development of lead compounds, which are promising molecules that can be further developed into new drug candidates. This process involves the systematic modification of the core structure to enhance potency, selectivity, and other pharmacologically relevant properties.

Research into derivatives of the piperazine core has led to the identification of potent lead compounds for various therapeutic targets. One area of investigation has been the development of tyrosinase inhibitors for the treatment of hyperpigmentation disorders. nih.govresearchgate.net In these studies, the 4-fluorobenzylpiperazine moiety was identified as a key pharmacophoric feature. nih.gov Through the synthesis and evaluation of a series of analogs, researchers discovered that attaching different substituted phenylmethanone groups to the piperazine nitrogen significantly influenced inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). nih.gov

The optimization efforts resulted in the discovery of [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone as a highly potent competitive inhibitor with an IC50 value of 0.18 μM, which is approximately 100 times more active than the reference compound, kojic acid (IC50 = 17.76 μM). nih.govresearchgate.net Docking studies suggested a plausible binding mode for this lead compound within the active site of both AbTYR and a modeled human tyrosinase. nih.govresearchgate.net

The following table summarizes the structure-activity relationship findings for a selection of these tyrosinase inhibitors, highlighting how substitutions on the phenyl ring affect their inhibitory potency.

| Compound | R Group (Substituent on phenylmethanone) | IC50 (μM) on AbTYR |

| Kojic Acid (Reference) | - | 17.76 |

| 23 | 2-nitrophenyl | 0.81 |

| 25 | 3-chlorophenyl | 0.70 |

| 26 | 3-chloro-2-nitrophenyl | 0.18 |

| 28 | 4-chlorophenyl | 1.15 |

| 32 | 4-nitrophenyl | 1.09 |

| Data sourced from studies on tyrosinase inhibitors. nih.gov |

In a different line of research, benzylpiperazine derivatives were designed and synthesized as potential inhibitors of antiapoptotic B-cell lymphoma 2 (Bcl-2) family proteins, which are targets for cancer therapy. nih.gov A computational design approach led to the synthesis of 81 compounds, with 22 showing binding affinities in the micromolar range for at least one of the target proteins (Bcl-2, Bcl-xL, and Mcl-1). nih.gov Notably, this scaffold optimization led to the identification of compounds that were highly selective binders to Mcl-1, with the most potent analog exhibiting a Ki value of 0.18 μM for Mcl-1 and no detectable binding to Bcl-2 or Bcl-xL. nih.gov This study demonstrated that even with relatively simple chemical scaffolds like benzylpiperazine, high potency and selectivity can be achieved through systematic analog design, yielding valuable lead compounds for further development. nih.gov

Furthermore, structure-activity relationship studies on analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) have been conducted to develop inhibitors for human equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hkpolyu.edu.hk These studies revealed that the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was crucial for inhibitory activity against both ENT1 and ENT2. polyu.edu.hk Modifications to other parts of the molecule, such as replacing the naphthalene (B1677914) group with a substituted benzene (B151609) ring, significantly altered the inhibitory effects. frontiersin.orgpolyu.edu.hk For instance, replacing the naphthalene moiety with a simple benzene ring abolished the inhibitory activity. However, adding a methyl group at the meta position or an ethyl or oxymethyl group at the para position of this benzene ring could restore activity against both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk This detailed SAR analysis is fundamental to guiding the scaffold optimization process toward more potent and selective lead compounds.

Collectively, these research efforts underscore the utility of the substituted piperazine scaffold in lead compound development. Through systematic structural modifications, researchers can fine-tune the biological activity and selectivity of these compounds, leading to the identification of promising candidates for a wide range of therapeutic targets.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation and quantification.

A reversed-phase HPLC (RP-HPLC) method would be the most probable approach. The method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

Key Considerations for HPLC Method Development:

Column: A C18 column is a common starting point for the separation of moderately polar compounds. The choice of particle size and column dimensions would depend on the desired resolution and analysis time.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of the compound with a good peak shape.

Detection: Given the presence of aromatic rings, UV detection at a wavelength of around 254 nm would be appropriate. A photodiode array (PDA) detector could be employed to obtain spectral information and assess peak purity.

Derivatization: For trace analysis or in the absence of a strong chromophore, derivatization with a UV-active or fluorescent tag could be explored to enhance detection sensitivity fiu.edu.

A hypothetical HPLC method for the purity assessment of "4-benzyl-N-(4-fluorobenzylidene)piperazin-1-amine" is outlined in the table below.

Table 1: Hypothetical HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20-80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. Direct analysis of "this compound" by GC may be challenging due to its relatively high molecular weight and potential for thermal degradation. However, GC can be a valuable tool for the analysis of more volatile precursors or degradation products.

For the analysis of the intact molecule, derivatization to increase volatility and thermal stability would likely be necessary. Silylation is a common derivatization technique for compounds containing active hydrogens, though this specific molecule lacks them. If volatile impurities are of interest, a headspace GC method could be developed.

GC-MS is a powerful combination for the identification of unknown impurities unodc.org. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectral data that can be used to identify each component.